3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

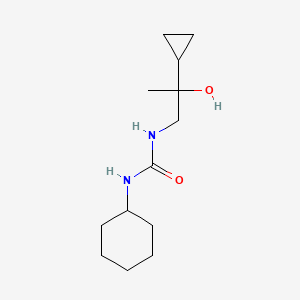

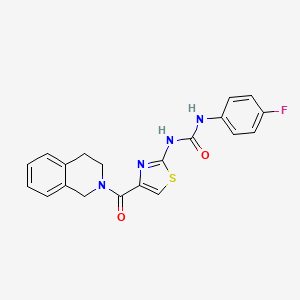

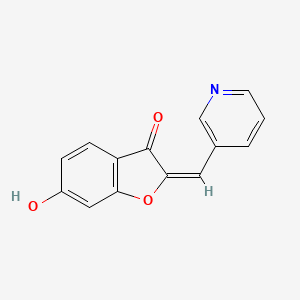

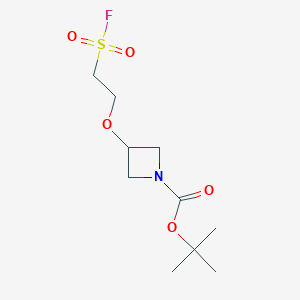

3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.

BenchChem offers high-quality 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity of Oxadiazole Derivatives Compounds containing the 1,2,4-oxadiazole ring, similar to part of the structure of interest, have been synthesized and evaluated for their antitumor activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have shown significant antitumor activity against a panel of cell lines, demonstrating the potential of such structures in the development of cancer therapies (Maftei et al., 2013).

Quinazoline-2,4-dione Derivatives as Receptor Antagonists The structural motif of quinazoline-2,4-dione, a core part of the compound , has been investigated for its ability to act as selective antagonists for various receptors. Studies have found that certain derivatives can selectively inhibit AMPA and kainate receptors, which are important targets for neurological disorders and pain management (Colotta et al., 2006).

Applications in Green Chemistry The synthesis of quinazoline-2,4-dione derivatives has also been explored within the context of green chemistry, aiming for more environmentally friendly and sustainable production methods. For instance, chemical fixation of CO2 to 2-aminobenzonitriles offers a straightforward route to these compounds, highlighting the importance of innovative synthetic approaches in reducing environmental impact (Vessally et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid to form the final product.", "Starting Materials": [ "2-Amino-4-methoxybenzoic acid", "4-Methoxybenzaldehyde", "Urea", "o-Tolyl hydrazine", "Ethyl acetoacetate", "Phosphorus oxychloride", "Sodium hydroxide", "Sodium bicarbonate", "Acetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate" ], "Reaction": [ "Step 1: Synthesis of 4-methoxybenzylidene-2-amino-4-methoxybenzoic acid by reacting 2-amino-4-methoxybenzoic acid with 4-methoxybenzaldehyde in ethanol using acetic acid as a catalyst.", "Step 2: Synthesis of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione by reacting 4-methoxybenzylidene-2-amino-4-methoxybenzoic acid with urea in the presence of phosphorus oxychloride and sodium bicarbonate.", "Step 3: Synthesis of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting o-tolyl hydrazine with ethyl acetoacetate in ethanol using acetic acid as a catalyst, followed by reaction with sodium nitrite and sulfuric acid.", "Step 4: Coupling of 3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of sodium hydroxide and sodium nitrate to form the final product." ] } | |

Número CAS |

1207014-18-3 |

Nombre del producto |

3-(4-methoxybenzyl)-7-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C25H20N4O4 |

Peso molecular |

440.459 |

Nombre IUPAC |

3-[(4-methoxyphenyl)methyl]-7-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O4/c1-15-5-3-4-6-19(15)22-27-23(33-28-22)17-9-12-20-21(13-17)26-25(31)29(24(20)30)14-16-7-10-18(32-2)11-8-16/h3-13H,14H2,1-2H3,(H,26,31) |

Clave InChI |

VUQACMMNMIFZND-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(3-Methoxyphenyl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2960520.png)

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2960522.png)

![2-(2-oxooxazolidin-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2960530.png)

![4-[(1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2960532.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methylimidazo[4,5-b]pyridine](/img/structure/B2960536.png)

![Ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2960537.png)

![(3-Imidazolylpropyl)[(4-nitrophenyl)sulfonyl]amine](/img/structure/B2960543.png)